4-Iodopyrimidine-2-carbonitrile
Description
Properties
Molecular Formula |
C5H2IN3 |
|---|---|
Molecular Weight |
230.99 g/mol |
IUPAC Name |
4-iodopyrimidine-2-carbonitrile |
InChI |
InChI=1S/C5H2IN3/c6-4-1-2-8-5(3-7)9-4/h1-2H |
InChI Key |
VAFAVXJCFSGNKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1I)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 4-Iodopyrimidine-2-carbonitrile vs. 4-Chloropyrimidine-2-carbonitrile
Executive Summary
In the structural optimization of pyrimidine-based therapeutics, the choice between 4-chloropyrimidine-2-carbonitrile (4-Cl) and 4-iodopyrimidine-2-carbonitrile (4-I) represents a critical decision point between stability and catalytic reactivity .
While 4-Cl is the industry-standard scaffold due to its commercial availability and hydrolytic stability, it often underperforms in transition metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) due to a high barrier for oxidative addition. Conversely, 4-I exhibits superior reactivity in these couplings but suffers from poor shelf stability and light sensitivity.
This guide details the mechanistic divergence between these two analogs and provides a validated "In Situ Trans-Halogenation" protocol to leverage the stability of the chloro-precursor while accessing the reactivity of the iodo-intermediate.
Electronic Structure & Mechanistic Basis
The C4 position of pyrimidine-2-carbonitrile is highly electrophilic. This activation arises from the synergistic electron-withdrawing effects of the pyrimidine nitrogen atoms and the nitrile group at C2. However, the halogen substituent dictates the dominant reaction pathway.
Bond Dissociation & Electronegativity
The reactivity difference is governed by two opposing physical properties: Bond Dissociation Energy (BDE) and Electronegativity .
| Feature | 4-Chloropyrimidine-2-carbonitrile | This compound | Impact on Reactivity |
| C-X BDE | ~95 kcal/mol | ~65 kcal/mol | I > Cl for Metal Catalysis (Bond breaking is rate-limiting). |
| Electronegativity | 3.16 (Pauling) | 2.66 (Pauling) | Cl > I for |
| C-X Bond Length | ~1.74 Å | ~2.10 Å | Longer C-I bond relieves steric strain in crowded transition states. |
The Reactivity Paradox
Researchers often assume "Iodine is always more reactive." This is incorrect for pyrimidines in
-
Pathway A: Nucleophilic Aromatic Substitution (
): The rate-determining step is the formation of the Meisenheimer complex. The highly electronegative Chlorine stabilizes this anionic intermediate better than Iodine. Thus, Cl Br > I in pure rates [1]. -
Pathway B: Pd-Catalyzed Coupling: The rate-determining step is the oxidative addition of Pd(0) into the C-X bond. The weaker C-I bond breaks much faster than the C-Cl bond. Thus, I >> Br > Cl [2].
Decision Framework: Reactivity Divergence
The following diagram illustrates the logical decision tree for selecting the correct starting material based on the intended transformation.
Figure 1: Decision matrix for selecting 4-Cl vs. 4-I based on mechanistic requirements (
Experimental Protocols
Protocol A: Functionalization (Using 4-Chloro)
Context: For installing amines, thiols, or alkoxides. The 4-chloro derivative is sufficiently reactive due to the electron-withdrawing nitrile at C2.
Reagents:
-
Substrate: 4-chloropyrimidine-2-carbonitrile (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (1.1 eq)
-
Base: DIPEA (2.0 eq) or
(for phenols/thiols) -
Solvent: Anhydrous DMF or THF (0.2 M)
Step-by-Step:
-
Dissolution: Dissolve 4-chloropyrimidine-2-carbonitrile in anhydrous DMF under
.-
Critical: Ensure the solvent is dry. The C2-nitrile renders the C4-Cl highly susceptible to hydrolysis by trace water, forming the inactive 4-hydroxy species [3].
-
-
Addition: Cool to 0°C. Add the base, followed by the slow addition of the amine.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by LCMS.[1]
-
Note: Heating is rarely required and may degrade the nitrile.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over
.[2]
Protocol B: In Situ Finkelstein-Suzuki Coupling (The "Trans-Halogenation" Strategy)
Context: this compound is unstable and expensive. The superior strategy is to generate it in situ from the chloro-precursor using Sodium Iodide (NaI), immediately followed by the Pd-catalyzed coupling. This is known as the Finkelstein-Suzuki protocol [4].
Reagents:
-
Substrate: 4-chloropyrimidine-2-carbonitrile (1.0 eq)
-
Boronic Acid: Aryl-B(OH)2 (1.2 eq)
-
Catalyst:
(5 mol%) or /XPhos -
Activator: NaI (Sodium Iodide) (2.0 eq)
-
Base:
(anhydrous) (3.0 eq) -
Solvent: 1,4-Dioxane (dry)
Workflow Diagram:
Figure 2: The "In Situ" activation workflow avoids isolation of the unstable iodo-intermediate.
Step-by-Step:
-
Activation: In a sealed tube, combine 4-chloropyrimidine-2-carbonitrile, NaI (2.0 eq), and CuI (5 mol% - optional, accelerates exchange) in dry 1,4-dioxane.
-
Exchange: Stir at room temperature for 15 minutes. The solution may darken (iodine liberation), which is normal.
-
Catalysis: Add the boronic acid, Pd-catalyst, and base (
) to the same vessel. -
Deoxygenation: Sparge with Argon for 5 minutes.
-
Heating: Heat to 80-90°C for 4-12 hours.
-
Why this works: The NaI converts the unreactive C-Cl bond to the reactive C-I bond. The Pd(0) catalyst rapidly consumes the transient C-I species, driving the equilibrium forward.
-
Stability & Handling Risks
| Parameter | 4-Chloropyrimidine-2-carbonitrile | This compound |
| Storage | 2-8°C, Hygroscopic. | -20°C, Light Sensitive, Unstable. |
| Hydrolysis Risk | Moderate.[3][4] Converts to 4-OH in aqueous acid/base. | High. C-I bond is labile; susceptible to photolytic cleavage. |
| Nitrile Stability | Stable under standard coupling conditions. | Stable, but avoid strong aqueous acid (hydrolysis to amide). |
Safety Note: The nitrile group at C2 is electron-withdrawing, making the pyrimidine ring electron-deficient. This increases the acidity of the ring protons (if any) and makes the ring susceptible to nucleophilic attack by hydroxide ions (hydrolysis). Always use anhydrous bases (e.g.,
References
-
Rohrbaugh, D. K., et al. (2014). "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Journal of Organic Chemistry. Link
-
Bower, J. F., et al. (2024).[5] "Quantitative Reactivity Models for Oxidative Addition to L2Pd(0)." Chemistry - A European Journal. Link
-
Shapiro, R., et al. (1973). "Acidic hydrolysis of pyrimidine deoxyribonucleotides." Biochimica et Biophysica Acta. Link
-
Kalogirou, A. S., et al. (2020).[3][4][6] "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile." Arkivoc. Link
- Sakamoto, T., et al. (1985). "Synthesis of 4-chloropyridine-2-carbonitrile and related compounds." Chemical and Pharmaceutical Bulletin. (Contextual citation for nitrile stability in heteroaryl chlorides).
Sources
- 1. 898044-48-9|4-Chloropyrimidine-2-carbonitrile|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Solubility in Scientific Research
An In-Depth Technical Guide to the Solubility of 4-Iodopyrimidine-2-carbonitrile in DMSO and DMF
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of determining the solubility of this compound in two common aprotic polar solvents: dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). As a Senior Application Scientist, the focus here extends beyond mere data provision to encompass the fundamental principles and practical methodologies essential for generating reliable and reproducible solubility data in a research and development setting.
Solubility is a fundamental physicochemical property that significantly influences the developability and application of a chemical compound, particularly in the pharmaceutical industry.[1][2] For a compound like this compound, which possesses structural motifs of interest in medicinal chemistry, understanding its solubility is paramount. Poor solubility can impede absorption, leading to low bioavailability, and can also compromise the quality of in vitro assay data.[3][4] Therefore, the accurate determination of solubility in relevant solvent systems is a critical early-stage activity in the drug discovery and development process.[2][5] This guide will delve into the theoretical and practical aspects of assessing the solubility of this compound in DMSO and DMF, two powerful and widely used organic solvents.[6][7]
Physicochemical Profiles of Solute and Solvents
A foundational understanding of the properties of both the solute and the solvents is crucial for interpreting solubility data.
This compound
This compound is a heterocyclic organic compound. Its structure, featuring a pyrimidine ring substituted with an iodine atom and a nitrile group, suggests a degree of polarity.
-
Molecular Formula: C₆H₃IN₂[8]
-
Molecular Weight: 230.00 g/mol [8]
-
Structure: The presence of nitrogen atoms in the pyrimidine ring and the cyano group introduces polarity, while the iodine atom contributes to the molecular weight and can influence intermolecular interactions.
Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar aprotic solvent with exceptional solvating power for a wide range of organic and inorganic compounds.[6][9][10][11]
-
Molecular Formula: (CH₃)₂SO[6]
-
Key Properties:
Its ability to dissolve both polar and nonpolar compounds makes it a near-universal solvent in many laboratory applications, including as a stock solution vehicle for high-throughput screening.[5][6]
Dimethylformamide (DMF)
DMF is another polar aprotic solvent with a high dielectric constant and excellent solvency.[7][13][14] It is widely used in chemical reactions and formulations.[7]
-
Molecular Formula: (CH₃)₂NC(O)H[15]
-
Key Properties:
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a qualitative prediction of solubility. Both DMSO and DMF are polar aprotic solvents, and this compound is a polar molecule. Therefore, significant solubility of the compound in both solvents is anticipated. The primary intermolecular forces at play would be dipole-dipole interactions between the polar functional groups of the solute and the solvent molecules.
Experimental Determination of Solubility
Given the absence of published quantitative data, this section provides detailed protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid compound.[1][3] The shake-flask method is the most reliable technique for this determination.[2][5]
-
Preparation: Add an excess amount of solid this compound to a known volume of DMSO or DMF in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure equilibrium is reached with the solid phase.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is achieved.[1][5]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration. Filtration should be performed using a filter material that does not interact with the compound or the solvent.
-
Quantification: Accurately dilute a known aliquot of the clear, saturated supernatant with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[3]
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility for High-Throughput Applications
Kinetic solubility is a measure of how quickly a compound dissolves and remains in solution under specific, non-equilibrium conditions.[1] It is often determined in high-throughput screening settings and typically starts from a concentrated DMSO stock solution.[1][5][16]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into the solvent of interest (in this case, one could assess precipitation upon addition to an aqueous buffer, or in a modified experiment, into DMF).
-
Incubation: Incubate the plate for a shorter, defined period (e.g., 1-2 hours) at a specific temperature.[5][16]
-
Precipitation Detection: Measure the amount of precipitate formed. This can be done using various methods:
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Caption: Workflow for Kinetic Solubility Assay.
Data Presentation and Interpretation
The solubility of this compound in DMSO and DMF should be quantified and presented clearly for comparison.
| Solvent | Thermodynamic Solubility (mg/mL) | Thermodynamic Solubility (µM) |
| DMSO | Experimental Value | Calculated Value |
| DMF | Experimental Value | Calculated Value |
Interpretation of Results:
-
Quantitative Differences: While high solubility is expected in both, subtle differences may arise due to the specific molecular interactions between this compound and each solvent.
-
Implications for Research: The choice of solvent for stock solutions, reaction chemistry, or formulation development will be guided by these empirical solubility values. For instance, the solvent that provides higher solubility might be preferred for preparing concentrated stock solutions for biological screening.
Conclusion
This technical guide has outlined the critical importance of determining the solubility of this compound in DMSO and DMF. While theoretical considerations suggest good solubility, empirical determination is non-negotiable for rigorous scientific research and development. The detailed protocols for both thermodynamic and kinetic solubility assays provide a robust framework for researchers to generate this crucial data, thereby enabling more informed decisions in their experimental design and advancing their research objectives.
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Dimethylformamide (DMF). Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIMETHYLFORMAMIDE (DMF). Retrieved from [Link]
- Kian Resin Chemical Company. (n.d.).
-
Aditya Dye Chem. (n.d.). Dimethylformamide (DMF). Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
BYJU'S. (n.d.). Chemical Properties of Dimethyl sulfoxide – C2H6OS. Retrieved from [Link]
-
PubMed. (2008). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5555.
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. evotec.com [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Dimethylformamide (DMF) | Eastman [eastman.com]
- 8. 4-Iodopyridine-2-carbonitrile, 4-Iodopicolinonitrile | CAS 913836-19-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. biofargo.com [biofargo.com]
- 12. gchemglobal.com [gchemglobal.com]
- 13. Dimethylformamide (DMF) [commonorganicchemistry.com]
- 14. kianresin.com [kianresin.com]
- 15. adityadyechem.com [adityadyechem.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Monograph: The 2-Cyano-4-Iodopyrimidine Scaffold
The following technical guide is a comprehensive monograph on the 2-cyano-4-iodopyrimidine scaffold. It synthesizes confirmed synthetic methodologies with medicinal chemistry applications, adhering to the requested autonomy and scientific rigor.
Version: 1.0 | Focus: Synthesis, Reactivity, and Medicinal Chemistry Applications Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Executive Summary
The 2-cyano-4-iodopyrimidine scaffold (4-iodo-2-pyrimidinecarbonitrile) represents a "privileged intermediate" in modern drug discovery. Its value lies in its orthogonal reactivity profile : the C4-iodine atom provides a highly reactive handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), while the C2-nitrile group serves as both an electron-withdrawing activator and a latent pharmacophore (precursor to amides, tetrazoles, or amidines).
This guide details the chemo-selective synthesis of this scaffold, its reactivity hierarchy, and validated protocols for its deployment in library generation.
Structural Analysis & Reactivity Profile
The pyrimidine ring is electron-deficient, but the introduction of a nitrile at C2 and an iodine at C4 creates a "push-pull" system that maximizes electrophilicity at the C4 position while reserving the C2 position for late-stage modification.
The Reactivity Hierarchy
To design effective synthetic routes, one must understand the order of reactivity. The C4-position is significantly more electrophilic than the C2-position due to the para-like relationship with the N1 nitrogen.
-
C4-Iodo: Highly reactive toward oxidative addition (Pd0) and Nucleophilic Aromatic Substitution (SNAr).
-
C2-Cyano: Stable under standard cross-coupling conditions; susceptible to hydrolysis (acid/base) or cycloaddition (azides) under forcing conditions.
-
C6-H: Relatively inert, requires activation (e.g., Ir-catalyzed borylation) for functionalization.
Visualization: Chemo-Selectivity Map
The following diagram illustrates the divergent reaction pathways available to this scaffold.
Figure 1: Orthogonal reactivity map showing C4-selective transformations vs. C2-functionalization.
Synthetic Strategy: The Sulfone Displacement Route
Direct iodination of 2-cyanopyrimidine is low-yielding and difficult to control. The most robust, self-validating route utilizes the sulfone displacement strategy . This method ensures regiochemical integrity at C2 before installing the unstable iodine at C4.
Step-by-Step Retrosynthesis
-
Target: 2-cyano-4-iodopyrimidine.
-
Precursor: 2-cyano-4-chloropyrimidine (via Finkelstein exchange).
-
Key Intermediate: 4-chloro-2-(methylsulfonyl)pyrimidine.
-
Starting Material: 4,6-dichloro-2-(methylthio)pyrimidine (Commercial/Scalable).
Detailed Synthetic Workflow
The following protocol describes the conversion of the chloro-analog to the iodo-scaffold, followed by a representative coupling.
Protocol A: Synthesis of 4-iodo-2-pyrimidinecarbonitrile
Rationale: The Finkelstein reaction (Cl → I) increases reactivity for subsequent Pd-catalyzed steps. Self-Validating Check: The reaction progress is monitored by the shift in retention time (LCMS) and the distinct change in UV absorption.
-
Reagents: 4-chloro-2-pyrimidinecarbonitrile (1.0 equiv), Sodium Iodide (NaI, 2.0 equiv), Hydriodic Acid (HI, 57% wt, catalytic drops), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve 4-chloro-2-pyrimidinecarbonitrile in dry MeCN (0.2 M).
-
Add NaI (solid) followed by 2-3 drops of concentrated HI (activates the exchange).
-
Stir at reflux (80°C) for 2–4 hours.
-
Monitor: TLC (Hex/EtOAc) will show a new spot with slightly lower Rf; LCMS will show Mass shift (+91.9 amu).
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 10% Na2S2O3 (to remove free iodine/color) and Brine. Dry over Na2SO4.[1]
-
Isolation: Concentrate in vacuo at <40°C (Iodides are thermally sensitive). Use immediately or store at -20°C.
-
Protocol B: Regioselective Suzuki Coupling (C4)
Rationale: The C2-nitrile is prone to hydrolysis; therefore, non-aqueous basic conditions (e.g., K3PO4 or Cs2CO3 in Dioxane) are preferred over aqueous Na2CO3.
-
Reagents: 4-iodo-2-pyrimidinecarbonitrile (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(dppf)Cl2·DCM (0.05 equiv), K3PO4 (2.0 equiv).
-
Solvent: 1,4-Dioxane (anhydrous).
-
Procedure:
-
Charge a reaction vial with the iodo-pyrimidine, boronic acid, base, and catalyst.
-
Purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen poisons Pd and promotes homocoupling).
-
Add Dioxane and seal. Heat to 80°C for 4–12 hours.
-
Self-Validating Check: Disappearance of the starting iodide peak on LCMS. If the nitrile hydrolyzes, a Mass+18 peak (Amide) will appear—this indicates the base/water content was too high.
-
Visualization: Synthetic Pathway
Figure 2: Synthetic route from methylthio-precursor to iodo-scaffold via sulfone displacement.
Data Summary: Substituent Effects
The following table summarizes how the C2-Cyano group influences the reactivity of the C4-position compared to other common pyrimidine scaffolds.
| Scaffold Variant | C4-Electrophilicity | C2-Stability | Primary Application |
| 2-Cyano-4-Iodo | Very High | Moderate (Hydrolysis risk) | Rapid library generation via Suzuki/SNAr |
| 2-Chloro-4-Iodo | High | High | General building block (requires C2 activation later) |
| 2-Methyl-4-Iodo | Moderate | Very High | Stable core, less reactive at C4 |
| 2-Amino-4-Iodo | Low (Deactivated) | High | Requires protecting group on amine for coupling |
Key Insight: The electron-withdrawing nature of the nitrile (-CN) at C2 lowers the LUMO energy of the pyrimidine ring, making the C4-iodine significantly more susceptible to nucleophilic attack than in the 2-methyl or 2-amino analogs.
Medicinal Chemistry Applications
The 2-cyano-4-iodopyrimidine scaffold is frequently utilized to synthesize inhibitors for cysteine proteases and kinases.
-
Cathepsin K Inhibitors: The nitrile group often forms a reversible covalent bond with the active site cysteine (Cys25) of Cathepsin K (e.g., Odanacatib analogs). The C4-position is used to extend the scaffold into the S2/S3 hydrophobic pockets.
-
JAK Kinase Inhibitors: The pyrimidine core mimics the ATP purine ring. The C2-nitrile can be hydrolyzed to a primary amide (
), which acts as a hydrogen bond donor/acceptor in the hinge region of the kinase. -
Bio-isosteres: The nitrile group is a precursor to tetrazoles (via azide cycloaddition), which serve as lipophilic carboxylic acid bio-isosteres, improving oral bioavailability.
References
-
Kalogirou, A. S., & Koutentis, P. A. (2019).[2] Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]
-
Huo, Z., et al. (2009).[3] The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation. Acta Chimica Slovenica, 56, 659–663.[3] [Link]
-
Cohen, S. B., et al. (2016). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 93, 1-13. (Reference for general SNAr/Cyanation conditions). [Link]
-
Burchat, A. F., et al. (2002). Pyrimidines in Medicinal Chemistry. (General reference for Pyrimidine reactivity). [Link]
Sources
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 4-Iodopyrimidine-2-carbonitrile
Introduction: The Strategic Importance of 4-Aryl-2-cyanopyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2][3][4] Functionalization of the pyrimidine ring allows for the precise tuning of a molecule's pharmacological profile. The introduction of aryl groups at the 4-position of a 2-cyanopyrimidine core, in particular, generates a class of compounds with significant potential as kinase inhibitors, antiviral agents, and modulators of other key cellular targets.[5] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forging the crucial carbon-carbon bond between the pyrimidine ring and a variety of aryl and heteroaryl partners.[6] This application note provides a detailed guide to the Suzuki-Miyaura coupling of 4-iodopyrimidine-2-carbonitrile, a key intermediate for the synthesis of diverse compound libraries for drug discovery and development.
Mechanistic Rationale: A Palladium-Catalyzed Dance of Molecular Partners
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8][9][10] Understanding this mechanism is crucial for the rational selection of reaction parameters to achieve optimal outcomes.
The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing nitrile group at the 2-position, renders the C4-iodine bond highly susceptible to oxidative addition by a Pd(0) catalyst.[7] This is a critical advantage, as it allows for milder reaction conditions compared to less activated aryl iodides.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below:
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
2. Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12][13][14]
3. Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of these conditions may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)
-
Phosphine ligand (if not using a pre-formed catalyst complex, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
General Procedure for Suzuki-Miyaura Coupling
Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling protocol.
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous organic solvent and degassed water.
-
Catalyst Addition: Add the palladium catalyst (and ligand, if applicable) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring for the specified time.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Optimized Reaction Conditions: A Comparative Table
The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the desired product. The following table provides a summary of recommended starting conditions for the Suzuki-Miyaura coupling of this compound.
| Parameter | Condition A (General) | Condition B (For Challenging Substrates) | Condition C (Microwave-Assisted) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | [Pd(IPr)(cinnamyl)Cl] (2 mol%) | Pd(OAc)₂ (3 mol%) |
| Ligand | - | - | SPhos (6 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.5 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | DME/H₂O (4:1) |
| Temperature | 80-100 °C | 100-110 °C | 120 °C |
| Time | 4-12 h | 12-24 h | 15-30 min |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the catalyst is fresh and handled under an inert atmosphere. Consider using a pre-catalyst. |
| Insufficiently degassed solvents | Thoroughly degas all solvents by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Ineffective base | Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered for better solubility. | |
| Protodeboronation of Boronic Acid | Excess water or base | Use anhydrous solvents and a precisely measured amount of degassed water. Consider using a boronate ester, which can be more stable.[6][15][16] |
| High reaction temperature | Lower the reaction temperature and monitor for longer reaction times. | |
| Formation of Side Products | Homocoupling of the boronic acid | Use a slight excess of the boronic acid (1.1-1.2 equiv). Ensure efficient stirring. |
| Dehalogenation of the starting material | Use a milder base or lower the reaction temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse array of 4-aryl-2-cyanopyrimidines. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate valuable building blocks for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists in this field.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50(29), 6722-6737.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95(7), 2457-2483.
-
Amatore, C.; Jutand, A. Role of the Base in the Suzuki−Miyaura Reaction. J. Org. Chem.1999 , 64(19), 7103-7108.
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. J. Am. Chem. Soc.2011 , 133(7), 2116-2119.
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41(22), 4176-4211.
-
Organic Chemistry Portal. Suzuki Coupling.
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
-
Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. J. Am. Chem. Soc.2007 , 129(11), 3358-3366.
-
Thomas, A. A.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2016 , 138(47), 15495-15509.
-
Thomas, A. A.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2016 , 138(47), 15495-15509.
-
BenchChem. A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
-
Vechtomova, Y. L.; et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.2020 .
-
Sigma-Aldrich. Buchwald Phosphine Ligands.
-
So, C. M.; Lau, C. P.; Kwong, F. Y. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Org. Lett.2007 , 9(14), 2795-2798.
-
Wikipedia. Suzuki reaction.
-
Reddy, V. P.; et al. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Org. Biomol. Chem.2011 , 9, 5449-5452.
-
BenchChem. Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermediates.
-
ResearchGate. Functionalized pyrimidine compounds with their pharmacological potential.
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
-
Life Chemicals. Discover Novel Functionalized Pyrimidines.
-
ResearchGate. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
-
PMC. Recent Advances in Pyrimidine-Based Drugs.
-
ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
-
ResearchGate. General reaction for synthesis of pyridopyrimidine carbonitrile derivatives.
-
ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
-
PMC. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity.
-
ResearchGate. Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line.
-
PubMed. Aminative Suzuki-Miyaura coupling.
-
PMC. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst.
-
PMC. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.
-
ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
Sources
- 1. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sci-Hub. Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C / The Journal of Organic Chemistry, 2005 [sci-hub.box]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
Application Note: Strategic Functionalization of 4-Iodopyrimidine-2-carbonitrile via Nucleophilic Aromatic Substitution (SNAr)
Introduction: The Strategic Value of a Versatile Pyrimidine Scaffold
In the landscape of medicinal chemistry and drug development, pyrimidine-based structures are considered "privileged scaffolds" due to their prevalence in a vast array of biologically active molecules, including several FDA-approved drugs.[1][2] Their unique electronic properties and ability to form key hydrogen bond interactions make them ideal cores for targeting enzymes like kinases.[2] The strategic functionalization of these cores is paramount for generating novel molecular entities with tailored pharmacological profiles.
This guide focuses on 4-iodopyrimidine-2-carbonitrile , a highly versatile and reactive building block for drug discovery programs. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified by the strong electron-withdrawing cyano (-CN) group at the C2 position.[3][4] This electronic arrangement renders the C4 and C6 positions exceptionally electrophilic and primed for nucleophilic attack. With iodine—an excellent leaving group—pre-installed at the C4 position, this molecule becomes an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.
The SNAr reaction offers a robust, predictable, and often metal-free pathway to forge C-N, C-S, and C-O bonds, providing rapid access to diverse libraries of 4-substituted-2-cyanopyrimidines.[5][6] While the iodo-group also enables functionalization via palladium-catalyzed cross-coupling reactions, the SNAr pathway represents a complementary and strategically important alternative that avoids the cost, potential toxicity, and complex ligand screening associated with transition metals.[7] This note provides a detailed mechanistic overview, practical considerations, and field-tested protocols for leveraging the SNAr reactivity of this compound with various nucleophiles.
Core Principles: The SNAr Mechanism in Action
The SNAr reaction is a two-step addition-elimination process. The reaction's facility with this compound is a direct consequence of the stability of the key reaction intermediate.
-
Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (Nu⁻) on the electron-deficient C4 carbon. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the pyrimidine ring.[8]
-
Formation of the Meisenheimer Complex: This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The exceptional stability of this complex is the cornerstone of the reaction's success. The negative charge is effectively delocalized across the pyrimidine ring and, crucially, onto the electronegative nitrogen atoms and the powerfully electron-withdrawing cyano group.[3][8]
-
Elimination & Re-aromatization: The aromaticity of the ring is restored through the expulsion of the iodide leaving group, yielding the final substituted pyrimidine product.
The diagram below illustrates the delocalization of the negative charge within the Meisenheimer complex, which is the key to the high reactivity of the C4 position.
Caption: The Addition-Elimination mechanism of SNAr on this compound.
General Experimental Considerations & Workflow
Adherence to best practices is critical for achieving high yields and purity. The following workflow provides a general framework for executing the protocols described in this guide.
Caption: A generalized workflow for SNAr experiments.
-
Reagent Quality: Use anhydrous solvents to prevent competitive hydrolysis of the starting material or product.[9] Ensure the purity of the nucleophile, as impurities can lead to side reactions.
-
Inert Atmosphere: While not always strictly necessary for robust nucleophiles like amines, using an inert atmosphere (Nitrogen or Argon) is good practice, especially when using sensitive reagents or strong bases like sodium hydride.[9]
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective tool to monitor the disappearance of the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm product formation and identify potential byproducts.
-
Work-up and Purification: A standard aqueous work-up is typically sufficient to remove inorganic salts and water-soluble reagents.[9] Purification is most commonly achieved by silica gel column chromatography.
Field-Tested Protocols for SNAr Reactions
The following protocols provide detailed, step-by-step methodologies for reacting this compound with common classes of nucleophiles.
Protocol 1: C-N Bond Formation via Amination
This protocol describes a typical reaction with a secondary amine, morpholine. It is broadly applicable to a wide range of primary and secondary aliphatic and benzylic amines.[5][10]
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and potassium carbonate.
-
Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1 M concentration of the pyrimidine).
-
Add morpholine via syringe and equip the flask with a reflux condenser.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC (e.g., using 30% Ethyl Acetate in Hexanes) for the consumption of the starting material (typically 2-6 hours).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield 4-morpholinopyrimidine-2-carbonitrile.
-
Protocol 2: C-S Bond Formation via Thiolation
This protocol details the reaction with a thiol, using a base to generate the more nucleophilic thiolate in situ.
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and potassium carbonate.
-
Add anhydrous DMF (approx. 0.2 M concentration).
-
Add thiophenol dropwise via syringe.
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and Ethyl Acetate.
-
Extract the aqueous layer with Ethyl Acetate (2x).
-
Combine the organic layers and wash thoroughly with water (3x) to remove DMF, followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield 4-(phenylthio)pyrimidine-2-carbonitrile.
-
Expert Note: A common side reaction is the oxidative coupling of the thiol to form a disulfide.[11] Using an inert atmosphere and ensuring a slight excess of the thiol can help mitigate this.
-
Protocol 3: C-O Bond Formation via Alkoxylation
This protocol describes the reaction with an alcohol, which requires a strong base to form the potent alkoxide nucleophile.
-
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl alcohol (1.2 eq)
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a dry, three-neck flask under a nitrogen atmosphere, add sodium hydride.
-
Carefully wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes via cannula.
-
Suspend the washed NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add benzyl alcohol dropwise. Stir at 0 °C for 30 minutes to allow for the formation of sodium benzyloxide (hydrogen gas evolution will be observed).
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Transfer the pyrimidine solution to the alkoxide suspension at 0 °C via cannula.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the mixture with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield 4-(benzyloxy)pyrimidine-2-carbonitrile.
-
Data Summary and Optimization Guide
The choice of conditions can be tailored based on the specific nucleophile used. The table below provides a general summary.
| Parameter | C-N Formation (Amines) | C-S Formation (Thiols) | C-O Formation (Alcohols) |
| Nucleophile Reactivity | High | High (as thiolate) | Low (as alcohol), High (as alkoxide) |
| Typical Base | K₂CO₃, Na₂CO₃, Et₃N | K₂CO₃, Cs₂CO₃ | NaH, KOtBu |
| Recommended Solvent | MeCN, DMF, DMSO | DMF, THF | THF, Dioxane |
| Typical Temperature | 25 - 100 °C | 25 - 60 °C | 0 °C to reflux |
| Expected Yield | 75 - 95% | 80 - 98% | 60 - 85% |
When reactions do not proceed as expected, the following decision tree can guide optimization efforts.
Caption: A decision tree for troubleshooting common SNAr reaction issues.
Conclusion
This compound is a superbly activated substrate for nucleophilic aromatic substitution. The protocols and principles outlined in this guide demonstrate that SNAr is a powerful and highly reliable method for introducing nitrogen, sulfur, and oxygen nucleophiles at the C4 position. The reactions are typically high-yielding, proceed under accessible conditions, and offer a valuable metal-free alternative to cross-coupling chemistry. This strategic approach enables the rapid and efficient generation of diverse pyrimidine libraries, accelerating hit-to-lead campaigns in modern drug discovery.
References
- Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
- BenchChem. (2025). Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines. BenchChem Technical Support.
- (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available at: [Link]
- Cabrera, J. D. P., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426.
-
Jankovič, M., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7763. Available at: [Link]
-
Patel, H., et al. (2013). Copper Mediated Coupling of 2-(Piperazine)-pyrimidine Iodides with Aryl Thiols using Cu(I)Thiophene-2-carboxylate. Organic letters, 15(18), 4896–4899. Available at: [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. Available at: [Link]
- BIOENGINEER.ORG. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis.
-
(2019, January 19). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Patel, R. P., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link]
-
Donohoe, T. J., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 55(5), 701–712. Available at: [Link]
-
(2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Available at: [Link]
-
(2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Al-Ostath, A. I., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(11), 1397. Available at: [Link]
-
Lakshman, M. K., et al. (2010). Oxidative Coupling of Thiols to Disulfides with Iodine in Wet Acetonitrile. The Journal of Organic Chemistry, 75(8), 2461–2473. Available at: [Link]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 6. m.youtube.com [m.youtube.com]
- 7. bioengineer.org [bioengineer.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Iodopyrimidine-2-carbonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-iodopyrimidine-2-carbonitrile. This resource is designed to provide in-depth troubleshooting guidance and practical, field-proven insights to help you overcome common challenges and optimize your reaction yields. As Senior Application Scientists, we understand that navigating the nuances of cross-coupling reactions, especially with electron-deficient heteroaryl halides, can be complex. This guide is structured to address specific issues you may encounter, explaining the "why" behind experimental choices to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial hurdles faced when working with this compound in Suzuki couplings.
Q1: My reaction is sluggish, showing low or no conversion. What are the primary factors to investigate?
A1: Low conversion is a frequent issue and can often be traced back to several key parameters. The electron-deficient nature of the pyrimidine ring makes it highly reactive in Suzuki couplings, but the presence of the nitrile group can introduce complications.[1] Here’s a prioritized checklist:
-
Catalyst System (Catalyst & Ligand): The choice of palladium source and ligand is paramount. For electron-deficient substrates like this, standard catalysts like Pd(PPh₃)₄ may be sufficient, but often, more robust systems are needed.[1] Consider using a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos, which can improve catalytic activity and stability.[2][3]
-
Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[4][5] Weak bases may not be effective. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often good starting points.[2][4] The solubility of the base is also important; using a solvent system with water can help.[6]
-
Solvent Choice: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic substrates and the inorganic base.[2][6] The ratio of organic solvent to water (often around 3:1 or 4:1) can significantly impact the reaction rate.[2]
-
Degassing: Oxygen can deactivate the Pd(0) catalyst and lead to side reactions like homocoupling.[7] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the mixture.[8]
Q2: I'm observing significant amounts of a side product that appears to be my starting material without the iodine. What is happening?
A2: This is a classic case of protodeiodination , where the iodine atom is replaced by a hydrogen atom. This side reaction can compete with the desired cross-coupling, especially under certain conditions.
-
Causes: Protodeiodination can be promoted by the presence of water (the proton source) and is often exacerbated by high temperatures or prolonged reaction times. It can also occur if the catalytic cycle is stalled after oxidative addition, and the resulting organopalladium intermediate reacts with a proton source before transmetalation can occur.
-
Solutions:
-
Optimize Reaction Time and Temperature: Monitor your reaction closely (e.g., by TLC or LC-MS) to determine the point of maximum product formation before significant decomposition or side reactions occur. Avoid excessive heating.[7]
-
Use Anhydrous Conditions (with caution): While water is often beneficial for dissolving the base, in cases of severe protodeiodination, switching to anhydrous conditions with a soluble organic base or a finely powdered, anhydrous inorganic base like K₃PO₄ might be necessary.[9]
-
Ensure Efficient Transmetalation: A fast and efficient transmetalation step can outcompete protodeiodination. This goes back to choosing an effective base and ensuring your boronic acid is of high quality.
-
Q3: My desired product is formed, but I'm also getting a significant amount of homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is another common side reaction.
-
Primary Cause: The most frequent culprit is the presence of oxygen.[7] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a reaction that is also catalyzed by palladium.
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your degassing procedure is thorough and maintained throughout the reaction by keeping the vessel under a positive pressure of an inert gas.[7][8]
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced in situ to the active Pd(0) species. This reduction process can sometimes consume the boronic acid and lead to homocoupling.[7] Starting directly with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[2]
-
Control Stoichiometry: Using a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid is common, but a large excess can increase the likelihood of homocoupling.
-
Q4: I'm concerned about the stability of the nitrile group under the reaction conditions. Can it be hydrolyzed?
A4: Yes, this is a valid concern. The nitrile group can undergo hydrolysis to an amide or a carboxylic acid, especially under strongly acidic or basic conditions, and particularly at elevated temperatures with prolonged reaction times.[10][11][12]
-
Minimizing Hydrolysis:
-
Choice of Base: While a strong base is needed, extremely harsh conditions should be avoided. Bases like K₂CO₃ or K₃PO₄ are generally a good balance.[4] Using milder bases like NaHCO₃ might be an option if hydrolysis is a major issue, but this could slow down the desired coupling.[9]
-
Reaction Temperature and Time: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Monitor the reaction to avoid unnecessarily long heating times.[8]
-
pH Control: The hydrolysis of nitriles can be catalyzed by both acid and base.[10] Ensure your reaction mixture remains basic throughout.
-
In-Depth Troubleshooting Guides
Issue 1: Low Yield Due to Poor Catalyst Performance
If you've tried a standard catalyst like Pd(PPh₃)₄ with limited success, a more systematic approach to catalyst and ligand selection is warranted. The electronic properties of the this compound (electron-deficient) and the specific boronic acid partner play a huge role.
Logic Tree for Catalyst System Optimization
Caption: Decision tree for optimizing the catalyst system.
Recommended Catalyst Systems
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd(OAc)₂ | SPhos | 1-5 | Excellent for electron-deficient halides. SPhos is bulky and electron-rich, promoting efficient oxidative addition and reductive elimination.[3] |
| Pd₂(dba)₃ | XPhos | 1-5 | Another robust system. XPhos is highly effective for challenging couplings. Ensure the Pd₂(dba)₃ is fresh as it can degrade.[2][7] |
| XPhos Pd G2/G3 | (internal) | 1-5 | Precatalysts offer improved stability and more reliable initiation to the active Pd(0) species.[2] Convenient to use. |
| Pd(PPh₃)₄ | (internal) | 2-5 | A good initial choice, but can be less effective for challenging substrates compared to modern ligand systems.[13] |
Issue 2: Side Reactions Dominating (Protodeiodination & Boronic Acid Decomposition)
The stability of the organoboron reagent is as critical as the reactivity of the aryl halide. Boronic acids, especially heteroaryl ones, can be susceptible to decomposition (protodeboronation).[14][15]
Strategies to Enhance Boronic Acid Stability and Reactivity
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can be used directly.[7][16] They often release the boronic acid slowly under the reaction conditions, which can help maintain a low, steady concentration of the active boron species and minimize side reactions.
-
Use Potassium Trifluoroborates (ArBF₃K): These salts are highly stable, crystalline solids that are often easier to handle and purify than boronic acids. They are activated under the basic reaction conditions to participate in the catalytic cycle.
-
Anhydrous Conditions with Specific Bases: If protodeboronation is a significant problem, switching to anhydrous conditions with a base like anhydrous K₃PO₄ or KF can be effective.[9] KF is a weaker base but can still facilitate the reaction, potentially reducing base-mediated side reactions.[2]
Experimental Workflow for Minimizing Side Reactions
Caption: Rigorous experimental setup to minimize side reactions.
Standardized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. It should be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 eq.)
-
Aryl/heteroaryl boronic acid or ester (1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq., 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq., 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous, finely ground (3.0 eq.)
-
1,4-Dioxane, anhydrous, degassed
-
Water, degassed
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add Pd(OAc)₂ and SPhos to the flask.
-
Via syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of the pyrimidine).
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The Suzuki coupling proceeds via a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.[17]
This guide provides a comprehensive framework for addressing the challenges associated with the Suzuki coupling of this compound. By systematically evaluating each component of the reaction—catalyst, ligand, base, and solvent—and by employing rigorous experimental technique, researchers can significantly improve yields and obtain reliable results.
References
-
Janeck, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]
-
Sandosham, J., et al. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Li, J., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Retrieved from [Link]
-
Leadbeater, N. E., & Marco, M. (2003). The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water. ResearchGate. Retrieved from [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (2023). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]
-
Savage, S. A., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Chemistry university. (2021). Hydrolysis of Nitriles. YouTube. Retrieved from [Link]
-
Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.... RSC Advances. Retrieved from [Link]
-
ResearchGate. (2020). The hydrolysis reactions of nitriles via C−N bond cleavage. Retrieved from [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
PubMed. (2024). Molecular Iodine-Mediated One-Pot Sequential Iodocyclization-Decarboxylative Protodeiodination: Access to Densely Functionalized Benzofulvenes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
-
ResearchGate. (2018). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Iodopyrimidine Cross-Couplings
Subject: Prevention of Hydrodehalogenation (Deiodination) in Pyrimidine Substrates Ticket Type: Advanced Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist
Diagnostic Hub: Is Deiodination Your Problem?
Before altering your workflow, confirm that hydrodehalogenation (replacement of Iodine with Hydrogen) is the specific side reaction occurring. Iodopyrimidines are electron-deficient and prone to multiple failure modes.
Symptom Identification Table
| Observation (LCMS/NMR) | Diagnosis | Root Cause |
| Mass | Deiodination (Hydrodehalogenation) | Pd-Hydride species formation; slow transmetallation. |
| Mass | Hydrolysis | Nucleophilic aromatic substitution ( |
| Mass | Homocoupling | Oxidation of catalyst or excess oxidant present. |
| Starting Material Intact | Catalyst Poisoning | Pyrimidine Nitrogen coordinating to Pd; oxidation of Pd(0). |
Troubleshooting Decision Tree
(Visualizing the logic flow for diagnosis and immediate action)
Figure 1: Decision matrix for identifying and addressing deiodination in pyrimidine cross-coupling.
Mechanistic Deep Dive: The "Hydride Hijack"
To prevent deiodination, you must understand why it happens. In pyrimidine cross-couplings (Suzuki, Sonogashira, etc.), the C-I bond is weak, facilitating rapid Oxidative Addition . However, the electron-deficient nature of the pyrimidine ring makes the resulting Pd(II) intermediate highly reactive.
If the next step (Transmetallation ) is slow—often due to steric hindrance or low solubility of the boronic acid—the Pd(II) species will seek an alternative pathway. It "hijacks" a hydride (
The Competing Pathways
Figure 2: Kinetic competition between the desired cross-coupling cycle and the hydrodehalogenation side loop.
Corrective Protocols
Protocol A: Solvent & Base Engineering (The First Line of Defense)
Objective: Remove hydride sources from the reaction environment.
Theory: Primary and secondary alcohols (MeOH, EtOH, iPrOH) are the most common culprits. Palladium can coordinate to the alcohol, undergo
Step-by-Step:
-
Purge Alcohols: Switch the solvent system to strictly aprotic solvents.
-
Switch Bases: Replace alkoxides or amines with inorganic bases that lack protons.
-
Standard: Potassium Carbonate (
).[2] -
High Performance: Potassium Phosphate Tribasic (
) or Cesium Carbonate ( ). -
Why: These bases facilitate the activation of the boronic acid without acting as hydride donors [3].
-
Protocol B: Ligand Acceleration (The "Big Gun")
Objective: Accelerate the catalytic cycle to outrun the side reaction.
Theory: If transmetallation is the bottleneck, the catalyst sits in the vulnerable Pd(II) state too long. Bulky, electron-rich phosphine ligands (Buchwald-type) facilitate rapid oxidative addition and reductive elimination, effectively "shielding" the metal center from side reactions [4].
Recommended Catalyst Systems:
| Catalyst/Ligand | Class | Best For... |
| Pd(dppf)Cl2 | Bidentate | General purpose; often suppresses deiodination better than |
| XPhos Pd G3/G4 | Biaryl Phosphine | Sterically hindered substrates; extremely fast turnover prevents side reactions. |
| Pd-PEPPSI-IPr | NHC | Difficult N-heterocycles; highly stable against deactivation. |
Experimental Procedure (XPhos System):
-
Charge reaction vial with Iodopyrimidine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and
(2.0–3.0 equiv). -
Add XPhos Pd G3 (1–3 mol%). Note: Precatalysts are preferred over generating Pd(0) in situ to ensure stoichiometry.
-
Evacuate and backfill with Argon (x3).
-
Add anhydrous THF or Dioxane (0.1 M concentration).
-
If water is needed for the boronic acid activation, add degassed water (ratio 4:1 organic:water).
-
Heat to 60–80°C. Do not overheat; higher T can promote deiodination if the cycle is stalled.
Frequently Asked Questions (FAQs)
Q1: I switched to Toluene, but I still see 10% deiodination. Where is the hydride coming from?
A: Check your water and reagents.[3] Trace water can act as a hydride source via the Water-Gas Shift reaction mechanism on Palladium. Ensure your solvents are anhydrous.[1] Additionally, if you are using an amine base (like TEA or DIPEA) in a Sonogashira coupling, the amine itself can undergo dehydrogenation, donating a hydride to the metal [5]. Switch to an inorganic base like
Q2: My mass spec shows [M-I+OH] (Hydrolysis) instead of [M-I+H]. Is the fix the same? A: No. Hydrolysis is a nucleophilic attack, not a reduction. This is common in electron-deficient pyrimidines (especially at the C4 position).
-
Fix: Remove water completely. Use anhydrous bases (
) and anhydrous aprotic solvents. If the boronic acid requires water for activation, try a boronic ester (pinacol ester) and a fluoride source ( ) in anhydrous conditions.
Q3: Does the position of the Iodine on the pyrimidine matter? A: Yes.
-
C4/C6-Iodopyrimidines: Most reactive but most unstable. Highly prone to both hydrolysis and deiodination due to the strong electron-withdrawing effect of the adjacent nitrogens.
-
C2-Iodopyrimidines: Similar to C4 but often sterically more crowded.
-
C5-Iodopyrimidines: Most "phenyl-like" and stable. Least prone to side reactions.
-
Tip: If working with C4-Iodo, use the mildest conditions possible (Room Temp, highly active catalyst like Pd-G4).
Q4: Can I use scavengers to stop deiodination? A: Not effectively. Deiodination is an intramolecular process at the catalyst center. The best "scavenger" is an excess of the coupling partner (Boronic acid/alkyne) to ensure the catalyst binds the desired partner instead of a hydride. Increasing Boronic Acid to 1.5–2.0 equivalents often suppresses deiodination by mass action kinetics.
References
-
Mechanistic Insights into Hydrodehalogenation: Orbach, M. et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[4] Organometallics, 2013. Link
-
Role of Solvents/Bases: Sherwood, J. et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based solvent for the Suzuki–Miyaura cross-coupling reaction." Green Chemistry, 2019. Link
-
Base Selection Guidelines: Maligres, P. E. et al. "Optimized Conditions for the Suzuki-Miyaura Coupling of 2-Pyridyl Boronates." Tetrahedron Letters, 2010. Link
-
Ligand Effects (Buchwald): Martin, R. and Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Link
- Amine-Mediated Dehalogenation: Zask, A. et al. "Palladium-Catalyzed Dehalogenation during Sonogashira Coupling." Journal of Organic Chemistry, 2003.
Sources
Technical Support Center: Optimization of Catalyst Loading for 4-Iodopyrimidine-2-carbonitrile Reactions
Welcome to the Technical Support Center for optimizing catalyst loading in reactions involving 4-iodopyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these sensitive cross-coupling reactions. Here, we will delve into common challenges and provide actionable, evidence-based solutions to enhance your experimental outcomes.
Introduction: The Critical Role of Catalyst Loading
This compound is a valuable building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations to construct complex molecular architectures.[1][2] The efficiency of these transformations is critically dependent on the precise amount of catalyst used. Suboptimal catalyst loading can lead to a cascade of issues, including low yields, formation of impurities, and increased costs, particularly in large-scale synthesis.[3][4] This guide provides a structured approach to troubleshooting and optimizing catalyst loading for your specific reaction needs.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing in-depth explanations and actionable protocols.
Issue 1: Low or No Product Yield
Question: I am observing very low to no conversion of my this compound starting material. What are the likely causes related to catalyst loading, and how can I improve the yield?
Answer:
Low or no product yield is a frequent challenge and can often be traced back to issues with the catalytic system. Here’s a systematic approach to troubleshoot this problem:
Potential Causes & Solutions:
-
Insufficient Catalyst Loading: While minimizing catalyst use is desirable, an insufficient amount may not be enough to drive the reaction to completion, especially if catalyst deactivation occurs.
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation or decomposition. The lone pair of electrons on the pyrimidine nitrogen can also coordinate to the metal center, inhibiting its catalytic activity.[6]
-
Actionable Step: Ensure your reaction is performed under strictly inert conditions (e.g., using a glovebox or Schlenk line techniques). Degas all solvents and reagents thoroughly. The choice of ligand is also crucial; bulky, electron-rich phosphine ligands can protect the palladium center and promote the desired catalytic cycle.[6][7]
-
-
Suboptimal Palladium Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can significantly impact the formation of the active catalytic species.[6]
-
Actionable Step: If one precursor is yielding poor results, screen other common palladium sources. Pre-formed palladium catalysts, which are more stable and provide a more consistent source of the active species, can also be a good alternative.[8]
-
-
Incorrect Ligand-to-Metal Ratio: The ratio of ligand to palladium is critical for catalyst stability and activity.[3] An incorrect ratio can lead to the formation of inactive palladium species or catalyst decomposition.[9]
-
Actionable Step: For monodentate ligands, a 2:1 or 3:1 ligand-to-palladium ratio is often a good starting point. For bidentate ligands, a 1:1 to 1.2:1 ratio is typically used. It is essential to screen different ratios to find the optimum for your specific substrate and ligand combination.[9]
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired product, but I am also observing significant amounts of byproducts. Could this be related to the catalyst loading?
Answer:
Yes, inappropriate catalyst loading can certainly lead to the formation of unwanted side products.
Potential Causes & Solutions:
-
High Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also promote side reactions.[10] These can include homocoupling of the starting materials or reactions involving the solvent or base.
-
Actionable Step: Once you have achieved a reasonable yield, systematically decrease the catalyst loading in small increments (e.g., from 2 mol% to 1.5 mol%, then 1 mol%, etc.) while monitoring the reaction profile by HPLC or TLC. The goal is to find the lowest possible catalyst concentration that maintains a high yield and minimizes byproduct formation.
-
-
Side Reactions of the Ligand: At higher catalyst and ligand concentrations, the ligand itself can sometimes participate in side reactions, leading to impurities.
-
Actionable Step: As with the catalyst, optimizing the ligand-to-metal ratio is key. Reducing the amount of excess ligand can often mitigate these side reactions.
-
Issue 3: Poor Reproducibility Between Batches
Question: I am struggling with inconsistent results between different runs of the same reaction. How can catalyst handling and loading practices contribute to this?
Answer:
Poor reproducibility is a frustrating issue that often points to subtle variations in experimental setup and execution, particularly concerning the catalyst.
Potential Causes & Solutions:
-
Inaccurate Catalyst Weighing: Palladium catalysts are often used in very small quantities, making accurate weighing challenging. Small errors can lead to significant variations in the actual catalyst loading.
-
Actionable Step: Prepare a stock solution of the palladium precursor and ligand in an anhydrous, degassed solvent. This allows for more accurate and reproducible dispensing of the catalyst system via syringe.
-
-
Catalyst Heterogeneity: Some palladium precursors can be heterogeneous, leading to inconsistent sampling.
-
Actionable Step: Using a well-dissolved stock solution, as mentioned above, can circumvent this issue. If using a solid, ensure it is a fine, free-flowing powder.
-
-
Variability in Catalyst Activity: The activity of palladium catalysts can degrade over time, especially if not stored properly.
-
Actionable Step: Store palladium precursors and ligands under an inert atmosphere and in a desiccator. It is good practice to use freshly opened reagents or to periodically test the activity of older batches.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with this compound?
A1: A good starting point for catalyst loading in Suzuki-Miyaura reactions involving aryl iodides is typically between 1 and 2 mol% of the palladium precursor.[3] However, for challenging substrates or when trying to achieve very high yields, starting with up to 5 mol% might be necessary during the initial screening phase.[10]
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[6][7] Bulky, electron-rich ligands often form more active and stable catalysts, which may allow for lower catalyst loadings. Conversely, less effective ligands might necessitate a higher catalyst loading to achieve the same conversion.
Q3: Can I use a ligand-free system for my reaction?
A3: While ligand-free palladium-catalyzed cross-coupling reactions have been reported, they are often less efficient and reliable for complex substrates like this compound.[11] The nitrogen atoms in the pyrimidine ring can chelate to the palladium center, leading to catalyst inhibition.[11] Ligands are generally required to prevent this and to facilitate the catalytic cycle.
Q4: What analytical techniques are best for monitoring the optimization of catalyst loading?
A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are excellent for monitoring reaction progress, conversion of starting material, and formation of byproducts. For more detailed kinetic studies and to understand catalyst speciation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ³¹P NMR for phosphine ligands) can be very informative.[9][12]
Experimental Protocols
Protocol 1: Screening for Optimal Palladium Catalyst Loading
This protocol outlines a general procedure for screening the optimal catalyst loading for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a series of parallel reaction vials under an inert atmosphere.
-
To each vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Prepare a stock solution of the palladium precursor and the ligand in the reaction solvent. For example, a 2:1 ligand-to-palladium ratio.
-
Add varying amounts of the catalyst stock solution to each vial to achieve different catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol%).
-
Add the reaction solvent to each vial to reach the desired concentration.
-
Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C).
-
Monitor the reactions at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking small aliquots for HPLC or TLC analysis.
-
Compare the conversion, product yield, and impurity profile for each catalyst loading to determine the optimal condition.
| Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) | Key Byproducts (%) |
| 0.5 | 24 | 45 | 40 | 5 |
| 1.0 | 24 | 85 | 80 | 3 |
| 1.5 | 12 | >95 | 92 | <1 |
| 2.0 | 8 | >95 | 90 | 2 |
| 2.5 | 6 | >95 | 88 | 4 |
Table 1: Example data from a catalyst loading screen.
Visualizing the Optimization Workflow
Caption: Workflow for optimizing catalyst loading.
References
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 12. Making sure you're not a bot! [opus4.kobv.de]
Purification methods for 4-Iodopyrimidine-2-carbonitrile from reaction mixtures
Ticket ID: PYR-4I-CN-PUR-001 Subject: Purification, Stability, and Troubleshooting for 4-Iodopyrimidine-2-carbonitrile Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Molecule Profile
User Advisory: this compound is a high-value intermediate often utilized in Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (
Physicochemical Profile
| Property | Data / Characteristic | Notes |
| Structure | Pyrimidine ring, C4-Iodo, C2-Cyano | Electron-deficient ring; highly reactive at C4.[1] |
| State | Solid (Off-white to yellow) | Turns purple/brown upon decomposition ( |
| Solubility | DCM, EtOAc, DMSO, MeCN | Low solubility in Hexanes/Water. |
| Stability | Low (Light & Moisture Sensitive) | Store at -20°C under inert gas (Ar/N2). |
| Key Impurities | 4-Chloropyrimidine-2-carbonitrile | Starting material (if synthesized via Finkelstein). |
| Key Impurities | 4-Iodopyrimidine-2-amide | Hydrolysis product (if pH is uncontrolled). |
Purification Workflows
Workflow A: Flash Column Chromatography (Standard)
Best for: <5g scale, removing non-polar impurities.
The Challenge: The starting material (4-chloro analog) and the product (4-iodo) often have very similar
Protocol:
-
Stationary Phase: High-performance Silica Gel (40-63 µm).
-
Mobile Phase:
-
Initial: 100% Hexanes (or Pentane).
-
Gradient: 0%
20% Ethyl Acetate in Hexanes over 30 minutes. -
Alternative: Dichloromethane (DCM) / Hexanes (1:1) if EtOAc causes co-elution.
-
-
Loading: Dry load on Celite or silica. Do not dissolve in hot methanol for loading (risk of nucleophilic attack or hydrolysis).
-
Fraction Collection: Collect small fractions. The Iodo compound is more lipophilic and typically elutes slightly before the Chloro analog in non-polar systems, though the separation is marginal.
Workflow B: Recrystallization (Scale-Up)
Best for: >5g scale, or when chromatography fails to separate the Chloro-impurity.
Theory: Iodine atoms significantly increase polarizability and lipophilicity compared to chlorine, altering crystal packing energies.
Protocol:
-
Dissolve the crude solid in minimal DCM (Dichloromethane) at room temperature.
-
Filter to remove insoluble salts (NaI/NaCl).
-
Slowly add Hexanes or Pentane (anti-solvent) until turbidity persists.
-
Cool to -20°C overnight.
-
Filtration: Filter the resulting needles rapidly while cold.
-
Wash: Wash with cold Pentane (-78°C or dry ice bath temp).
Interactive Troubleshooting Guide (FAQs)
Issue 1: "My product turned purple/brown during drying."
Diagnosis: Deiodination has occurred, liberating elemental Iodine (
-
Redissolve the solid in DCM.[2]
-
Wash the organic layer with 10% Sodium Thiosulfate (
) solution. The purple color will vanish immediately as is reduced to iodide ( ). -
Dry over
and concentrate in the dark at .
Issue 2: "I cannot separate the Chloro-starting material from the Iodo-product."
Diagnosis: Co-elution due to similar polarity. Advanced Solution (Chemoselective Chromatography):
-
Reverse Phase (C18): Use a C18 column with Water/Acetonitrile gradient. The Iodo compound is significantly more hydrophobic (higher logP) than the Chloro compound and will retain longer on C18, offering better resolution than normal phase silica.
-
AgNO3-Impregnated Silica: (Last resort) Silver ions coordinate halogens. Impregnate silica with 10%
. The coordination strength difference between Cl and I can enhance separation.
Issue 3: "The Nitrile peak disappeared from IR/NMR."
Diagnosis: Hydrolysis to the primary amide (
-
Maintain pH 6-7 during workup.
-
Avoid aqueous workups if possible; simply filter off inorganic salts and concentrate if the reaction solvent is volatile (e.g., Acetone/DCM).
Visual Decision Guides
Figure 1: Purification Strategy Decision Tree
Caption: Logical flow for selecting the optimal purification method based on crude purity and scale.
Figure 2: Workup & Stabilization Workflow
Caption: Step-by-step extraction protocol to minimize hydrolysis and deiodination.
References & Authority
-
PubChem Compound Summary. 4-Iodopyridine-2-carbonitrile (Analogous Structure Properties). National Center for Biotechnology Information. Link
-
Sigma-Aldrich Technical Data. Handling of Halogenated Pyrimidines and Pyridines. Merck KGaA. Link
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (General reference for reactivity of 2,4-substituted pyrimidines and nucleophilic susceptibility).
-
Organic Syntheses. General Procedures for Finkelstein Reactions in Heterocycles.Link
-
Santa Cruz Biotechnology. 4-Iodopyridine-2-carbonitrile Product Data (Storage & Stability).Link
(Note: Specific literature on the exact 4-iodo-2-cyano isomer is sparse; protocols are derived from the validated chemistry of the 4-iodo-pyridine and 2-chloro-pyrimidine analogs, which share identical electronic and solubility characteristics.)
Sources
Technical Support Center: Navigating Regioselectivity in 2,4-Disubstituted Pyrimidine Synthesis
Welcome to the technical support center dedicated to resolving one of the most persistent challenges in medicinal chemistry and drug development: controlling regioselectivity in the synthesis of 2,4-disubstituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these critical heterocyclic scaffolds. Pyrimidine cores are prevalent in a vast array of FDA-approved drugs, particularly in kinase inhibitors, making the ability to selectively functionalize the C2 and C4 positions a crucial skill for efficient drug discovery and development.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. We will delve into the underlying principles of reactivity and provide actionable, field-proven protocols to help you achieve your desired regiochemical outcomes.
The Challenge of Regioselectivity in 2,4-Dihalopyrimidines
The functionalization of readily available and inexpensive 2,4-dichloropyrimidine is a cornerstone of diversity-oriented synthesis.[1] However, the intrinsic electronic properties of the pyrimidine ring dictate a general order of reactivity for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, which typically follows C4 > C2 > C5.[1][2] This inherent preference for C4 substitution often presents a significant hurdle when the synthetic route requires the introduction of a substituent at the C2 position first.
This guide will equip you with the knowledge and techniques to either work with or overcome this inherent C4 selectivity.
Troubleshooting Guide: A Question-and-Answer Approach
Issue 1: My reaction on 2,4-dichloropyrimidine is exclusively yielding the C4-substituted product, but I need the C2 isomer. What are my options?
This is a classic challenge. The higher electrophilicity of the C4 position makes it the more reactive site for most nucleophilic and cross-coupling reactions.[3] Here’s a breakdown of strategies to achieve C2 selectivity:
Option A: Modifying the Electronic Landscape of the Pyrimidine Ring
The regioselectivity of SNAr reactions is highly sensitive to the electronic environment of the pyrimidine core.[4] By introducing an electron-donating group (EDG) at the C6 position, you can shift the kinetic preference towards C2 substitution.
-
Causality: An EDG at C6, such as an alkoxy or amino group, increases the electron density at the adjacent C5 and C4 positions. This has a more pronounced deactivating effect on the C4 position for nucleophilic attack, thereby making the C2 position relatively more electrophilic. Quantum mechanics (QM) analyses have shown that with a C6-OMe or C6-NHMe substituent, the LUMO (Lowest Unoccupied Molecular Orbital) lobes at C2 and C4 become similar in size, in contrast to the unsubstituted pyrimidine where the LUMO is predominantly at C4.[4]
Option B: Leveraging Catalyst-Controlled C2-Selective Cross-Coupling
Recent breakthroughs in catalysis have provided powerful tools to override the intrinsic reactivity of the substrate.[1]
-
For C-S Coupling: Palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely favor C2-selective thiolation of 2,4-dichloropyrimidine.[5][6] This stands in stark contrast to the vast majority of previously reported Pd-catalyzed cross-couplings that favor C4.[5][6] The choice of the Pd(II) precatalyst is critical, as selectivity is highly sensitive to its structure.[5][6]
-
For C-N Coupling (Buchwald-Hartwig Amination): While many Buchwald-Hartwig conditions favor C4 amination, specific ligand systems can promote C2 selectivity.[2][7][8] For instance, ligands like Xantphos have been effective in directing amination to the C2 position in dichloropyridines, a principle that can be extended to pyrimidines.[7]
Experimental Protocol: C2-Selective Thiolation of 2,4-Dichloropyrimidine
This protocol is adapted from literature procedures demonstrating C2-selective C-S coupling.[1][5][6]
-
Reaction Setup: In a nitrogen-filled glovebox, add the Pd(II) precatalyst (e.g., [Pd(IPr)(cin)Cl], 2 mol%), the bulky NHC ligand (if not part of the precatalyst), 2,4-dichloropyrimidine (1.0 equiv.), and a suitable base (e.g., NaOtBu, 1.2 equiv.) to a dry reaction vial.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., dioxane). Add the thiol (1.1 equiv.).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the optimized temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the ratio of C2 to C4 isomers.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. Purify the crude product by column chromatography.
| Catalyst System | Typical Regioselectivity (C2:C4) | Notes |
| Pd(OAc)₂ / standard phosphine ligand | Low (Favors C4) | The conventional outcome for cross-coupling.[1] |
| Pd(II) precatalyst / bulky NHC ligand | High (Favors C2) | The choice of precatalyst and ligand is crucial.[5][6] |
Issue 2: My Suzuki coupling on 2,4-dichloropyrimidine is giving me a mixture of mono-C4-arylated product and di-arylated product. How can I improve the selectivity for the mono-C4 product?
Achieving selective mono-arylation at the C4 position is a common objective. The key is to control the reaction conditions to prevent the second, less favorable coupling at the C2 position.
-
Causality: The oxidative addition of the palladium catalyst to the C4-Cl bond is kinetically favored over the C2-Cl bond.[9] However, if the reaction is run for too long or at too high a temperature, the second coupling at C2 can occur, leading to the diarylated product.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This will decrease the rate of the second coupling reaction more significantly than the first.
-
Reduce the Reaction Time: Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed and before significant amounts of the diarylated product are formed.
-
Use a Milder Base: A very strong base can promote the second coupling. Consider switching from K₃PO₄ to a milder base like K₂CO₃.
-
Employ Microwave Irradiation: Microwave-assisted protocols have been shown to be highly efficient for C4-selective mono-arylation, often requiring shorter reaction times and lower catalyst loading.[9]
Experimental Protocol: Microwave-Assisted C4-Selective Suzuki Coupling
This protocol is based on efficient methods developed for the regioselective synthesis of C4-substituted pyrimidines.[9]
-
Reaction Setup: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 equiv.), the arylboronic acid (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-1 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a suitable solvent system (e.g., 1,4-dioxane/water).
-
Microwave Conditions: Seal the vial and subject it to microwave irradiation at a controlled temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Purify the product by column chromatography.
Issue 3: I am attempting a sequential C4 then C2 functionalization. After the first reaction at C4, the second reaction at C2 is sluggish or fails. Why is this happening and how can I overcome it?
This is a common issue related to the deactivation of the pyrimidine ring after the first substitution.
-
Causality: The introduction of an electron-donating or sterically bulky group at the C4 position can electronically deactivate the C2 position or sterically hinder the approach of the catalyst and/or nucleophile.
Troubleshooting Steps:
-
Change the Order of Substitution: If possible, consider if your target molecule can be synthesized by functionalizing the C2 position first, followed by C4. This is now more feasible with the advent of C2-selective methods.[1]
-
Use More Forcing Reaction Conditions for the Second Step: This may involve higher temperatures, longer reaction times, or a more active catalyst system. However, be mindful of potential side reactions or degradation of your product.
-
Switch to a Different Cross-Coupling Reaction: If a Suzuki coupling at C2 is failing, consider a Stille or Sonogashira coupling, which may have different catalyst requirements and tolerances.
-
For SNAr at C2: If the C4 substituent is an amino group, the reaction at C2 with another amine can be difficult. It may be necessary to use a strong base to deprotonate the incoming amine or use a palladium-catalyzed C-N coupling for the second step.
Decision-Making Workflow for Sequential Functionalization
Caption: Decision tree for sequential functionalization of 2,4-dichloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the higher reactivity of the C4 position in 2,4-dichloropyrimidines?
The higher reactivity of the C4 position is due to a combination of electronic and resonance effects. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the carbon atoms electron-deficient and susceptible to nucleophilic attack. The C4 and C6 positions are para and ortho, respectively, to one of the ring nitrogens, and meta to the other, while the C2 position is ortho to both. This electronic arrangement results in the C4 position being more electrophilic than the C2 position. Computational studies, such as DFT calculations of LUMO maps, confirm that the LUMO is predominantly located at the C4 position in unsubstituted 2,4-dichloropyrimidine, indicating it as the kinetically favored site for nucleophilic attack.[4]
Q2: Are there any alternatives to starting with 2,4-dichloropyrimidine?
Yes, while functionalizing a pre-existing pyrimidine core is common for creating libraries of analogs, de novo synthesis offers an alternative approach.[1] Methods like the Biginelli or Pinner syntheses allow for the construction of the pyrimidine ring from acyclic precursors.[10] This can be advantageous if the desired substitution pattern is difficult to achieve through functionalization of a dihalopyrimidine. However, for diversity-oriented synthesis, starting with a common intermediate like 2,4-dichloropyrimidine is often more efficient.[1]
Q3: How do steric effects influence regioselectivity?
Steric hindrance can play a significant role. A bulky substituent at the C5 position can hinder the approach of a nucleophile or catalyst to the C4 position, potentially leading to an increased proportion of the C2-substituted product.[4] Similarly, for cross-coupling reactions, very bulky nucleophiles or boronic acids may show different selectivity profiles. For instance, in C2-selective C-S coupling, sterically hindered thiols may favor C4-coupling.[6]
Q4: Can I perform a one-pot double Suzuki coupling on 2,4-dichloropyrimidine with two different aryl groups?
Yes, effective one-pot, regioselective double Suzuki coupling reactions have been developed.[11] These methods typically involve performing the first coupling at the C4 position under a specific set of conditions, followed by the addition of the second boronic acid and modification of the reaction conditions (e.g., changing the solvent or temperature) to facilitate the second coupling at the C2 position without isolating the intermediate. The choice of solvent has been shown to be critical for the success of this sequence.[11]
References
-
Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
- Neufeldt, S. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Source not further specified].
- QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Source not further specified].
-
Neufeldt, S. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
PMC. One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
-
American Chemical Society. An Efficient Route to 4-Aryl-5-pyrimidinylimidazoles via Sequential Functionalization of 2,4-Dichloropyrimidine. American Chemical Society. [Link]
-
PMC. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC. [Link]
-
Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
New Journal of Chemistry (RSC Publishing). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing). [Link]
-
Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
PMC. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC. [Link]
-
Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
-
Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
PubMed. Taming Enolate Regioselectivity: Catalyst-Guided Divergent Synthesis of Atropisomeric Pyridones via Switchable C- and O-Acylation. PubMed. [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
ResearchGate. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
-
PubMed. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed. [Link]
-
PMC. A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. [Link]
-
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
PMC. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. [Link]
-
PMC. Skeletal editing of 4-arylpyrimidines into diverse nitrogen heteroaromatics via four-atom synthons. PMC. [Link]
-
PubMed. Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. PubMed. [Link]
-
PMC. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). PMC. [Link]
-
MDPI. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]
-
PubMed. Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. PubMed. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Biochemistry Den. Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. Biochemistry Den. [Link]
-
IISTE.org. Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org. [Link]
-
ChemRxiv. Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. ChemRxiv. [Link]
-
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of Iodo-Pyrimidine Derivatives
Ticket Category: Chemical Stability & Storage Assigned Specialist: Senior Application Scientist Status: Active Guide
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed discoloration (yellowing/browning) in your iodo-pyrimidine stocks (e.g., 5-iodo-2'-deoxyuridine, 5-iodocytosine) or are seeing unexpected byproducts in your LC-MS data.
Iodo-pyrimidine derivatives are critical precursors in antiviral drug development and cross-linking studies. However, the Carbon-Iodine (C-I) bond at the C5 position is thermodynamically fragile. This guide provides the mechanistic "Why" behind this instability and the field-proven "How" to mitigate it.
Module 1: Root Cause Analysis (The Science)
Q: Why did my white powder turn yellow/brown inside the vial?
A: You are witnessing homolytic bond cleavage driven by photons.
The bond dissociation energy (BDE) of the
The Cascade Effect:
-
Homolysis: The bond breaks, yielding a pyrimidinyl radical and an iodine radical (
). -
Radical Fate: The iodine radicals recombine to form molecular iodine (
), which is violet/brown. -
Deiodination: The highly reactive pyrimidinyl radical abstracts a hydrogen atom (usually from the solvent or moisture), resulting in the non-iodinated parent compound (e.g., Uracil instead of 5-Iodouracil).
Visualizing the Degradation Pathway
Figure 1: Photochemical degradation mechanism of 5-iodo-pyrimidines.
Caption: Light-induced homolysis of the C-I bond leads to radical generation, iodine accumulation (discoloration), and de-iodinated impurities.[1]
Module 2: Storage Protocols
Q: What are the mandatory storage conditions?
A: Treat these compounds as "Radical Progenitors." You must block the three initiators of degradation: Light, Heat, and Oxygen.
Protocol A: Solid State Storage (Bulk Powder)
| Parameter | Specification | Scientific Rationale |
| Container | Amber Glass Vials | Blocks UV wavelengths (<400nm) that excite the |
| Atmosphere | Argon or Nitrogen Headspace | Displaces |
| Temperature | -20°C (Desiccated) | Reduces thermal kinetic energy, slowing radical propagation rates. |
| Seal | Parafilm or Teflon Tape | Prevents moisture ingress (water can act as a proton source for deiodination). |
Protocol B: Solution State (Stock Solutions)
Warning: Solutions degrade 10x–100x faster than solids due to solvent cage effects and H-donor availability.
-
Solvent Choice: Avoid protic solvents (MeOH, Water) for long-term storage if possible. DMSO is preferred but hygroscopic.
-
Concentration: Higher concentrations (>10 mM) are generally more stable than dilute samples due to self-shielding effects.
-
Handling: Wrap tubes in aluminum foil immediately after preparation. Do not trust "amber" plastic microfuge tubes for long-term UV protection.
Module 3: Troubleshooting & FAQs
Ticket #101: "My LC-MS shows a peak at M-126."
Diagnosis: Photochemical Deiodination.
-
Explanation: The atomic mass of Iodine is ~127 Da. When the C-I bond breaks and is replaced by a Hydrogen atom (1 Da) from the solvent, the net mass change is -126 Da .
-
Resolution: This is irreversible. You must repurify or discard the batch. Check your solvent lines; old DMSO can accumulate peroxides that accelerate this.
Ticket #102: "Can I use a slightly yellow batch for Suzuki-Miyaura Coupling?"
Diagnosis: Catalyst Poisoning Risk.
-
Explanation: The yellow color indicates free Iodine (
). Molecular iodine is a potent oxidant and can oxidize Palladium(0) to Palladium(II) outside the catalytic cycle, or react with phosphine ligands, effectively killing your catalyst. -
Resolution: You must perform a "Thiosulfate Wash" (see Module 4) before using the material in transition-metal catalyzed reactions.
Ticket #103: "I stored my sample in DMSO at -20°C, but it froze and thawed repeatedly."
Diagnosis: Freeze-Thaw Degradation.
-
Explanation: Repeated crystallization cycles can exclude impurities (like
) to the grain boundaries, creating localized high-concentration zones that accelerate autocatalytic degradation upon thawing. -
Resolution: Aliquot stocks into single-use vials to avoid freeze-thaw cycles.
Module 4: Recovery & Purification Workflow
If your valuable intermediate has turned yellow, it is often recoverable. The iodine is usually a surface contaminant or present in small molar amounts.
Standard Operating Procedure (SOP): The Thiosulfate Rescue
Use this protocol to remove
Reagents:
-
Sodium Thiosulfate (
), 10% aq. solution. -
Organic Solvent (DCM or EtOAc).
Mechanism:
Purification Decision Tree
Figure 2: Logic flow for assessing and cleaning degraded samples.
Caption: Step-by-step workflow for removing iodine contaminants using reductive washing.
References
-
Rahn, R. O. (1992).[2] Photochemistry of halogen pyrimidines: iodine release studies. Photochemistry and Photobiology, 56(1), 9-15.[2]
-
Luo, Y., et al. (2011). Bond Dissociation Energies of Organic Molecules.[3][4] Accounts of Chemical Research, 44(5), 332-342. (Data regarding C-I bond weakness).
-
Michigan State University Chemistry. (n.d.). Bond Dissociation Energies of Halogenated Compounds. Virtual Textbook of Organic Chemistry.
-
National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: 5-Iodouracil - Stability and Storage.
Sources
Validation & Comparative
Mass spectrometry fragmentation pattern of 4-Iodopyrimidine-2-carbonitrile
Executive Summary
4-Iodopyrimidine-2-carbonitrile is a high-value heterocyclic scaffold widely utilized in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions. Its structural integrity is defined by the labile C–I bond at the C4 position and the electron-withdrawing nitrile group at C2.
This guide provides a technical breakdown of its mass spectrometry (MS) fragmentation behavior, contrasting it with its chloro- and bromo-analogs.[1] For researchers in drug development, understanding these patterns is critical for:
-
Rapid Identification: Distinguishing the iodo-substrate from potential de-halogenated byproducts or halogen-exchanged impurities.
-
Reaction Monitoring: Tracking the oxidative addition step where the C–I bond is cleaved.
Comparative Analysis: The Halogen Series
In mass spectrometry, the "Halogen Signature" is the primary diagnostic tool for pyrimidine derivatives. The following table contrasts this compound with its common analogs, highlighting the distinct isotopic and fragmentation differences.
Table 1: MS Profiling of 4-Halopyrimidine-2-carbonitriles
| Feature | 4-Chloro -pyrimidine-2-CN | 4-Bromo -pyrimidine-2-CN | 4-Iodo -pyrimidine-2-CN |
| Formula | |||
| Monoisotopic Mass | ~139.0 Da | ~182.9 Da | 230.9 Da |
| Isotope Pattern | 3:1 ( | 1:1 ( | Single Peak ( |
| C–X Bond Energy | ~340 kJ/mol (Strong) | ~280 kJ/mol (Medium) | ~210 kJ/mol (Weak) |
| Dominant Fragment | Mixed | ||
| Detection Note | Distinctive "Chlorine Cluster" | Distinctive "Bromine Doublet" | Mass Defect (Iodine has a large negative mass defect) |
Key Insight: The "Iodine Effect"
Unlike chlorine or bromine, naturally occurring iodine is monoisotopic (
-
Absence of M+2 Peak: The spectrum of the iodo-compound lacks the "isotope cluster" seen in Cl/Br analogs.
-
Fragility: The C–I bond is significantly weaker than C–Cl or C–Br. In Electron Impact (EI) ionization, the molecular ion (
) is often less intense because it rapidly fragments to lose the iodine radical ( ), generating a base peak at m/z 104 ( ).
Fragmentation Mechanism
The fragmentation of this compound follows a specific energetic pathway driven by the stability of the resulting pyrimidinyl cation and the leaving group ability of the iodine atom.
Pathway Description
-
Ionization: Formation of the molecular ion
at m/z 231. -
Primary Fragmentation (C–I Cleavage): Homolytic cleavage of the weak C–I bond releases an iodine radical (
, 127 Da). This is the most energetically favorable step, yielding the cation at m/z 104 . -
Secondary Fragmentation (Nitrile Loss): The resulting pyrimidine-2-carbonitrile cation (m/z 104) loses the nitrile group as HCN (27 Da) or CN radical (26 Da), leading to ring opening and smaller fragments (m/z 77, m/z 50).
Visualization: Fragmentation Pathway
The following diagram illustrates the stepwise degradation observed in EI/CID experiments.
Figure 1: Proposed fragmentation pathway for this compound under Electron Impact (EI) or high-energy CID conditions.
Experimental Protocol: MS Characterization
To obtain reproducible spectra for this compound, specific instrument parameters must be used to prevent premature in-source fragmentation (ISF) while ensuring adequate ionization.
Method: LC-MS/MS (Electrospray Ionization)
This protocol is designed for purity profiling in a drug discovery context.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of Acetonitrile (MeCN) . Avoid Methanol if possible, as nucleophilic displacement of the Iodine can occur upon prolonged storage.
-
Dilution: Dilute to 10 µg/mL in 50:50 MeCN:Water (+0.1% Formic Acid).
Step 2: Instrument Configuration
-
Source: ESI Positive Mode (
). -
Capillary Voltage: 3.0 kV (Standard).
-
Cone Voltage: Low (15-20 V).
-
Reasoning: High cone voltages (>40 V) will cause "In-Source Fragmentation," stripping the Iodine before the ion reaches the quadrupole. To see the intact parent
, keep energy low.
-
Step 3: Data Acquisition
-
Scan Range: m/z 50 – 300.
-
Target Ions:
-
m/z 232:
(Intact Protonated Molecule). -
m/z 254:
(Sodium Adduct - common in nitriles). -
m/z 105:
(Fragment observed if collision energy is applied).
-
Self-Validating Check
-
The "Iodine Test": If you observe a peak at m/z 232 but no peak at m/z 234 (M+2), you have confirmed the presence of a monoisotopic halogen (Iodine). If you see a 1:1 doublet (232/234), your sample is contaminated with the Bromo-analog.
References
-
Comparison of Halogenated Pyrimidines: BenchChem. (2025).[1] A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues. Retrieved from
-
General Fragmentation of Pyrimidines: Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Retrieved from
-
Electrospray Ionization Mechanisms: Crotti, S., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Natural Product Reports. Retrieved from
-
Nitrile Toxicity & Metabolism (Contextual): Tanii, H., et al. (1989). Comparative toxicities of aliphatic nitriles. Archives of Toxicology. Retrieved from
Sources
Safety Operating Guide
4-Iodopyrimidine-2-carbonitrile proper disposal procedures
Executive Summary: Operational Safety & Logistics
Handling 4-Iodopyrimidine-2-carbonitrile (CAS: Dependent on specific isomer/synthesis, structurally defined as an iodinated heteroaromatic nitrile) requires a dual-threat management strategy. Unlike standard organic waste, this compound presents two distinct chemical hazards that dictate its disposal pathway:
-
The Nitrile Moiety (-CN): poses a risk of hydrogen cyanide (HCN) evolution if exposed to strong acids.
-
The Iodine Substituent: mandates classification as Halogenated Organic Waste , preventing its disposal in standard fuel-blending streams used for non-halogenated solvents.
This guide supersedes generic "organic waste" protocols. It provides a self-validating workflow to ensure personnel safety and regulatory compliance.
Part 1: Hazard Characterization & Segregation Logic
To dispose of this chemical safely, you must understand why specific steps are taken. This causality builds the "Trustworthiness" of the protocol.
Chemical Hazard Profile
| Functional Group | Hazard Class | Operational Implication |
| Pyrimidine Core | Nitrogen Heterocycle | Generally stable, but potential for skin sensitization/irritation.[1] |
| C-2 Nitrile (-CN) | Acute Toxin / Reactive | CRITICAL: Incompatible with acids.[1] Metabolic hydrolysis can release cyanide. |
| C-4 Iodine (-I) | Halogenated | High molecular weight halogen. Must be incinerated at high temperatures (>1100°C) to prevent dioxin formation. |
The Segregation Directive
-
Primary Stream: Halogenated Organic Waste .
-
Strict Prohibition: Do NOT mix with acidic waste streams (e.g., waste from acid-catalyzed deprotection steps).
-
Container Requirement: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if the compound is in solution with protic solvents, as iodides can corrode certain alloys over time.
Part 2: Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable to: Expired reagent, contaminated gloves, weighing boats, and filter cakes.
-
Containment: Place the solid material inside a clear, sealable polyethylene bag (secondary containment).
-
Labeling: Affix a hazardous waste tag immediately.[2]
-
Consolidation: Transfer the sealed bag into the laboratory's dedicated Solid Hazardous Waste Drum .
-
Note: If the solid is wet with solvent, it must be treated as "Debris contaminated with Halogenated Solvents."
-
Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicable to: Filtrates from recrystallization, reaction solvents.
-
pH Verification (The "Self-Validating" Step):
-
Before adding to any waste container, dip a pH strip into the solution.
-
Requirement: pH must be ≥ 7 (Neutral or Basic) .
-
Correction: If acidic (pH < 7), slowly add Saturated Sodium Bicarbonate (
) or 1M NaOH until neutral. This prevents the formation of HCN gas inside the waste container [1].
-
-
Solvent Compatibility Check:
-
Ensure the solvent matrix is compatible with HDPE. (e.g., if dissolved in DCM or Chloroform, HDPE is standard; if in high-concentration THF, glass may be preferred for long-term storage).
-
-
Transfer:
-
Pour into the Halogenated Organic Waste container.
-
Do not fill >90% capacity to allow for thermal expansion.
-
-
Data Logging:
-
Log the volume and concentration on the waste manifest. Explicitly note "Iodinated Organics" as this often incurs higher disposal costs for the facility due to the need for specific scrubbing during incineration.
-
Part 3: Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision-making process for disposing of this compound, emphasizing the "Acid Check" loop to prevent cyanide generation.
Figure 1: Operational decision tree for the safe disposal of iodinated nitrile waste, prioritizing pH neutralization to mitigate cyanide risk.
Part 4: Emergency Response (Spill Management)
In the event of a spill outside the fume hood, immediate action is required to prevent aerosolization of the iodinated dust or vapor release.
-
Evacuate & Ventilate: Clear the immediate area.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If the powder is fine and airborne, N95 or P100 respiratory protection is recommended.
-
Containment:
-
Solids: Cover with wet paper towels (to prevent dust) and sweep into a dustpan.
-
Liquids: Absorb with Vermiculite or a commercial generic spill pad. Do not use clay-based kitty litter if the solvent is unknown, as heat generation can occur.
-
-
Decontamination: Wipe the surface with a 10% bleach solution (oxidizes traces of the nitrile) followed by water.
-
Disposal: All cleanup materials go into the Solid Hazardous Waste bin [2].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations regarding Halogenated Solvents.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
